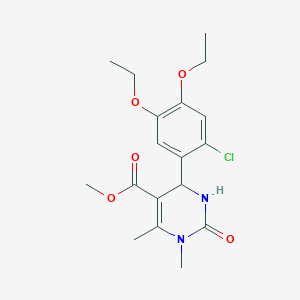
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, commonly known as CDMP, is a pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. CDMP has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of CDMP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. CDMP has been found to inhibit the growth of a variety of microorganisms, including fungi and bacteria, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDMP has been found to possess a variety of biochemical and physiological effects, including antifungal, antibacterial, and antitumor activity. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMP has several advantages as a research tool, including its potent biological activity and its ability to serve as a scaffold for the design of new compounds. However, it also has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on CDMP, including the development of new derivatives with improved biological activity, the investigation of its potential use as a therapeutic agent for a variety of diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for CDMP in order to maximize its therapeutic potential.
Métodos De Síntesis
CDMP can be synthesized through a multi-step process involving the reaction of 2-chloro-4,5-diethoxybenzaldehyde with 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, followed by methylation with methyl iodide. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
CDMP has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to possess antifungal, antibacterial, and antitumor properties, making it a promising candidate for the development of new drugs. CDMP has also been studied for its potential use as a scaffold for the design of new compounds with improved biological activity.
Propiedades
Nombre del producto |
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Fórmula molecular |
C18H23ClN2O5 |
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
methyl 6-(2-chloro-4,5-diethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23ClN2O5/c1-6-25-13-8-11(12(19)9-14(13)26-7-2)16-15(17(22)24-5)10(3)21(4)18(23)20-16/h8-9,16H,6-7H2,1-5H3,(H,20,23) |
Clave InChI |
WGECMZIHSZZBKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)Cl)OCC |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether](/img/structure/B308017.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether](/img/structure/B308021.png)
![5-(2-Bromo-4,5-diethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308023.png)
![ethyl 4-[5-(di-1H-indol-3-ylmethyl)-2-furyl]benzoate](/img/structure/B308024.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308025.png)
![5-[3-(Allyloxy)benzylidene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308027.png)
![2-[(4-Chlorophenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308029.png)
![4-({2-[(4-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenyl propionate](/img/structure/B308030.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308031.png)
![1-butyl-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308032.png)
![2-[(4-Chlorophenyl)imino]-5-(3,4-diethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308034.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308035.png)